5-Deazaisofolic acid
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Overview
Description
5-Deazaisofolic acid exhibits potent antitumor activity.
Scientific Research Applications
Synthesis and Biological Activity in Leukemia Cells
A study explored the synthesis of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). These analogues were tested against CCRF-CEM leukemia cells, showing no activity with IC(50) higher than 20 microg/mL. This highlighted the absence of activity due to electronic repulsion in the active site, suggesting a specific interaction mechanism of 5-DATHF and DDATHF analogues with leukemia cells (Borrell et al., 2001).
Radical Scavenging Activity of Folates
Research on the radical scavenging activities of folates, including forms like folic acid and 5-methyltetrahydrofolic acid, indicated that these activities are significantly influenced by the pH of the surrounding medium. The study implies that different forms of folates, potentially including 5-deazaisofolic acid, may have varying antioxidant properties under different pH conditions, which could be relevant for understanding the physiological and therapeutic roles of these compounds (Gliszczyńska-Świgło & Muzolf, 2007).
Stability and Microencapsulation of Folate Forms
A study on 5-methyltetrahydrofolic acid's susceptibility to heat and the use of microencapsulation to enhance its stability during extrusion processing offers insights that could be applicable to this compound. The research highlights challenges in fortifying foods with sensitive folate forms and the potential of microencapsulation as a solution to improve stability during processing, which may be relevant for this compound as well (Shrestha et al., 2012).
Bioavailability and Folate Status
A comparison study on the effects of folic acid and 5-methyltetrahydrofolate on human dietary intervention indicated that different forms of folate have varying impacts on folate status and bioavailability. This suggests that the bioavailability and physiological impacts of this compound may also differ from those of other folate forms, which is crucial for understanding its potential in dietary interventions and therapeutic applications (Wright et al., 2010).
Degradation Kinetics Under Different Conditions
Research into the degradation kinetics of 5-methyltetrahydrofolic acid under various processing conditions, including high hydrostatic pressure and temperature, provides a model that could be applicable to understanding the stability and degradation of this compound. These insights are essential for optimizing processing conditions and enhancing the stability of folate compounds in various applications (Verlinde et al., 2009).
Properties
CAS No. |
130327-67-2 |
---|---|
Molecular Formula |
C20H20N6O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1 |
InChI Key |
AYDSBKMPDDZABS-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-Deazaisofolic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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